
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the following steps:
Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the dicarboxamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxidized tetrazine derivatives, reduced amine derivatives, and various substituted tetrazine compounds.
Wissenschaftliche Forschungsanwendungen
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets through various pathways:
Reactive Oxygen Species Generation: The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, thereby affecting cell function and viability.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in coordination chemistry and as a ligand in metal complexes.
3,6-Dimethyl-1,2,4,5-tetrazine: Used in click chemistry and bioorthogonal reactions.
3,6-Di-4-pyridyl-1,2,4,5-tetrazine: Employed in the synthesis of functional materials and as a building block in organic synthesis.
Uniqueness
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
683211-20-3 |
|---|---|
Molekularformel |
C24H30N6O2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
1-N,4-N-bis(3-methylphenyl)-3,6-dipropyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N6O2/c1-5-9-21-27-30(24(32)26-20-14-8-12-18(4)16-20)22(10-6-2)28-29(21)23(31)25-19-13-7-11-17(3)15-19/h7-8,11-16H,5-6,9-10H2,1-4H3,(H,25,31)(H,26,32) |
InChI-Schlüssel |
BUMIRIGTIBTCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=NN1C(=O)NC2=CC=CC(=C2)C)CCC)C(=O)NC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)



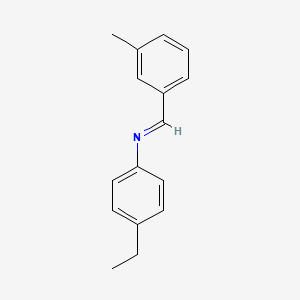
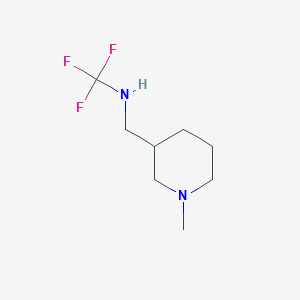
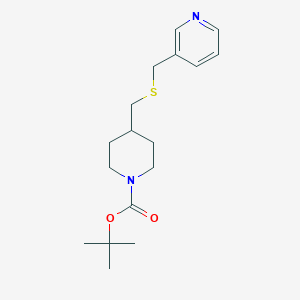

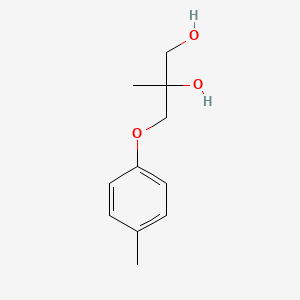
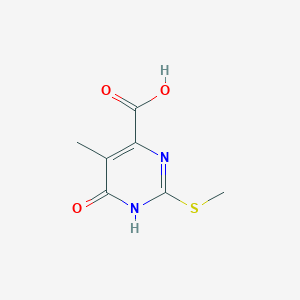
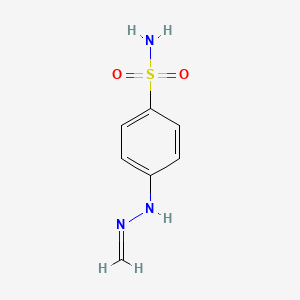

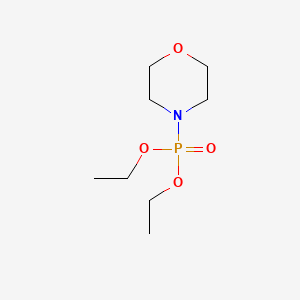
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)
